2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine
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Overview
Description
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Methylthio Substitution: The methylthio group is then introduced using a suitable methylthiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Scientific Research Applications
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of kinases can affect various signaling pathways, leading to altered cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylthio)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and solubility.
Uniqueness
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the cyclopropyl and methylthio groups. These substituents confer distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H9ClN2S |
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Molecular Weight |
200.69 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C8H9ClN2S/c1-12-7-6(5-2-3-5)4-10-8(9)11-7/h4-5H,2-3H2,1H3 |
InChI Key |
MGYJSBOZMSVTMI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1C2CC2)Cl |
Origin of Product |
United States |
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